Cas no 1341373-11-2 ([1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol)
![[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol structure](https://ja.kuujia.com/scimg/cas/1341373-11-2x500.png)
[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol 化学的及び物理的性質
名前と識別子
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- 4-Piperidinemethanol, 1-(1,3,4-thiadiazol-2-yl)-
- [1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol
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- インチ: 1S/C8H13N3OS/c12-5-7-1-3-11(4-2-7)8-10-9-6-13-8/h6-7,12H,1-5H2
- InChIKey: UAWUNDGMAXUMHK-UHFFFAOYSA-N
- ほほえんだ: N1(C2=NN=CS2)CCC(CO)CC1
[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6616-2105-10μmol |
[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol |
1341373-11-2 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6616-2105-75mg |
[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol |
1341373-11-2 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6616-2105-20μmol |
[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol |
1341373-11-2 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6616-2105-2μmol |
[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol |
1341373-11-2 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6616-2105-4mg |
[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol |
1341373-11-2 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6616-2105-20mg |
[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol |
1341373-11-2 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6616-2105-30mg |
[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol |
1341373-11-2 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6616-2105-1mg |
[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol |
1341373-11-2 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6616-2105-5mg |
[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol |
1341373-11-2 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6616-2105-10mg |
[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol |
1341373-11-2 | 10mg |
$118.5 | 2023-09-07 |
[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol 関連文献
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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7. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanolに関する追加情報
Comprehensive Overview of [1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol (CAS No. 1341373-11-2): Properties, Applications, and Research Insights
The compound [1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol (CAS No. 1341373-11-2) is a heterocyclic organic molecule featuring a unique fusion of a piperidine ring and a 1,3,4-thiadiazole moiety. This structural combination has garnered significant attention in pharmaceutical and agrochemical research due to its potential bioactivity. The presence of the methanol functional group at the 4-position of the piperidine ring further enhances its versatility as a synthetic intermediate. Researchers are increasingly exploring its role in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
In recent years, the demand for small-molecule therapeutics and heterocyclic building blocks has surged, driven by advancements in precision medicine and combinatorial chemistry. [1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol aligns with these trends, as its scaffold is frequently cited in patents targeting neurodegenerative diseases and metabolic disorders. Its CAS No. 1341373-11-2 serves as a critical identifier for regulatory and safety documentation, ensuring traceability in industrial and academic settings. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify its purity and structural integrity.
From a synthetic chemistry perspective, the 1,3,4-thiadiazole core is renowned for its electron-withdrawing properties, which influence the compound’s reactivity in nucleophilic substitution reactions. This characteristic makes [1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol a valuable precursor for derivatization, enabling the creation of libraries of analogs for high-throughput screening. Notably, its logP and solubility profiles have been optimized for bioavailability, a key consideration in medicinal chemistry workflows.
Environmental and green chemistry initiatives have also shaped the discourse around this compound. Researchers are investigating solvent-free synthesis routes and catalytic methods to produce [1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol with minimal waste. Such efforts align with global priorities like the UN Sustainable Development Goals (SDGs), particularly SDG 12 (Responsible Consumption and Production). These innovations are frequently highlighted in peer-reviewed journals and conferences focused on green synthetic methodologies.
In the context of intellectual property, CAS No. 1341373-11-2 appears in multiple patent filings related to G-protein-coupled receptor (GPCR) modulators and enzyme inhibitors. Its structural motif is often leveraged to enhance binding affinity and selectivity, addressing challenges in drug resistance and off-target effects. The compound’s structure-activity relationship (SAR) data is meticulously documented in proprietary databases, aiding in hit-to-lead optimization campaigns.
Looking ahead, the integration of artificial intelligence (AI) in compound design is expected to accelerate the exploration of [1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol derivatives. Predictive algorithms can simulate interactions with biological targets, reducing reliance on empirical screening. This synergy between computational chemistry and experimental validation underscores the compound’s enduring relevance in biomolecular research.
1341373-11-2 ([1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol) 関連製品
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